Dual AP‑1/NF‑κB Inhibition with Nanomolar Potency Contrasts with Single‑Pathway Selectivity of PNRI‑299
SR 11302 inhibits both AP‑1‑ and NF‑κB‑mediated transcriptional activation with an IC₅₀ of 1 μM in cell‑based reporter assays, whereas PNRI‑299 exhibits 20‑fold lower potency and exclusively targets AP‑1 without affecting NF‑κB transcription (up to 200 μM) [1][2]. The dual‑pathway inhibition profile of SR 11302 provides broader transcriptional suppression, which may be critical in disease contexts where both AP‑1 and NF‑κB are co‑activated [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against transcriptional activation |
|---|---|
| Target Compound Data | IC₅₀ = 1 μM (AP-1 and NF-κB) |
| Comparator Or Baseline | PNRI-299: IC₅₀ = 20 μM (AP-1 only); no inhibition of NF-κB up to 200 μM |
| Quantified Difference | 20-fold lower potency; absence of NF-κB inhibition |
| Conditions | Cell-based reporter assays (transiently transfected human lung epithelial A549 cells for PNRI-299; stimulated cells for SR 11302) |
Why This Matters
Researchers requiring simultaneous blockade of both AP‑1 and NF‑κB pathways—such as in inflammatory disease or tumor microenvironment studies—cannot achieve this with AP‑1‑selective agents like PNRI‑299, necessitating the use of SR 11302.
- [1] TargetMol. (n.d.). AP-1/NF-κB activation inhibitor 1 Product Datasheet. CAS 188936-12-1. View Source
- [2] Nguyen, C., Teo, J.-L., Matsuda, A., Eguchi, M., Chi, E. Y., Henderson, W. R., Jr., & Kahn, M. (2003). Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for asthma. Proceedings of the National Academy of Sciences, 100(3), 1169–1173. View Source
